molecular formula C9H18N2O6 B12117284 2,3-Dihydroxybutanedioic acid; 2-methylpiperazine

2,3-Dihydroxybutanedioic acid; 2-methylpiperazine

Cat. No.: B12117284
M. Wt: 250.25 g/mol
InChI Key: LFFWDZALERPTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Methyl piperazine (L)tartaric acid salt is a chiral compound that combines the properties of both ®-2-methyl piperazine and (L)-tartaric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl piperazine (L)tartaric acid salt typically involves the reaction of ®-2-methyl piperazine with (L)-tartaric acid under controlled conditions. One common method involves dissolving ®-2-methyl piperazine in a suitable solvent, such as ethanol or methanol, and then adding (L)-tartaric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of the salt.

Industrial Production Methods

Industrial production of ®-2-methyl piperazine (L)tartaric acid salt often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl piperazine (L)tartaric acid salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the piperazine ring is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperazine derivatives. Substitution reactions can result in the formation of alkylated or acylated piperazine compounds.

Scientific Research Applications

®-2-Methyl piperazine (L)tartaric acid salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-methyl piperazine (L)tartaric acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl piperazine (D)tartaric acid salt: The enantiomer of ®-2-methyl piperazine (L)tartaric acid salt, with similar chemical properties but different stereochemistry.

    N-Methyl piperazine: A related compound with a methyl group on the nitrogen atom of the piperazine ring.

    Tartaric acid derivatives: Compounds such as sodium tartrate and potassium bitartrate, which share the tartaric acid moiety but differ in their overall structure and applications.

Uniqueness

®-2-Methyl piperazine (L)tartaric acid salt is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

Molecular Formula

C9H18N2O6

Molecular Weight

250.25 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;2-methylpiperazine

InChI

InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

LFFWDZALERPTKN-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.